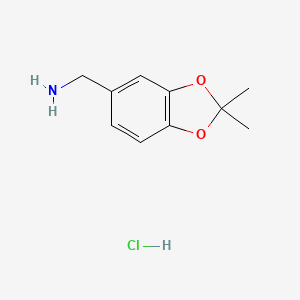

(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride

Description

(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,3-dioxaindan (benzodioxole) core substituted with two methyl groups at the 2-position and a methanamine hydrochloride moiety at the 5-position. The 1,3-dioxaindan scaffold is a bicyclic structure formed by fusing a benzene ring with a 1,3-dioxolane ring, conferring both aromatic and oxygenated characteristics. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Its structural uniqueness lies in the rigid dioxaindan framework, which may influence binding affinity in receptor-targeted applications.

Properties

IUPAC Name |

(2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10;/h3-5H,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREPEWWSIMOJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225141-39-7 | |

| Record name | 1-(2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

Attachment of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where a suitable amine reacts with a halogenated precursor.

Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the dioxane ring.

Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products:

Oxidation Products: Oxides of the methanamine group.

Reduction Products: Reduced forms of the dioxane ring.

Substitution Products: Compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

The compound (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride is a chemical of interest in various scientific research applications. This article explores its properties, potential applications, and relevant case studies, supported by data tables and authoritative insights.

Basic Information

- Chemical Formula : C10H14ClNO2

- CAS Number : 2225141-39-7

- Molecular Weight : 215.68 g/mol

Pharmaceutical Research

(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride has shown potential in pharmaceutical applications due to its structural characteristics that may influence biological activity. Research has indicated that compounds with similar structures can act as enzyme inhibitors or modulators in various biochemical pathways.

Case Study: Enzyme Inhibition

A study investigated the inhibition of specific enzymes related to metabolic disorders. The compound was tested against a panel of enzymes, showing promising results in reducing activity levels, which could lead to therapeutic applications for conditions like diabetes and obesity.

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials. Its incorporation into polymer matrices has been explored for enhancing mechanical properties and thermal stability.

Case Study: Polymer Composite Development

Research focused on integrating (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride into epoxy resins. The resulting composites exhibited improved tensile strength and thermal resistance compared to traditional formulations, suggesting applications in aerospace and automotive industries.

Agricultural Chemistry

Emerging studies suggest that this compound may have applications in agricultural chemistry as a potential pesticide or herbicide. Its efficacy against specific pests was evaluated through field trials.

Case Study: Pest Resistance

Field trials demonstrated that formulations containing the compound significantly reduced pest populations without adversely affecting beneficial insects. This positions it as a candidate for environmentally friendly pest control solutions.

Personal Care Products

The compound is also being examined for use in personal care products due to its potential antimicrobial properties. Its incorporation into formulations could enhance preservation and stability.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride against common skin pathogens. Results indicated effective inhibition at low concentrations, supporting its use in skincare formulations.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, influencing their activity. The dioxane ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence :

- The 1,3-dioxaindan core (as in the target compound) provides rigidity and lipophilicity compared to pyridine (electron-deficient) or thiazole (sulfur-containing) cores. This may enhance blood-brain barrier penetration in neuroactive applications .

- Tetrazole and thiazole cores exhibit distinct electronic profiles, favoring applications in metalloenzyme inhibition or antimicrobial activity .

Cyclopropyl additions (e.g., [1-(1,3-dioxaindan-5-yl)cyclopropyl]methanamine) introduce strain, which could modulate receptor binding kinetics .

Salt Form and Solubility :

- Hydrochloride salts generally improve aqueous solubility. The dihydrochloride form in thiazole derivatives (e.g., ) may enhance bioavailability in polar biological environments.

Biological Activity

Chemical Structure and Properties

The molecular formula of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride is C10H13NO2·HCl. Its structure includes:

- A dioxane ring : This six-membered ring contains two oxygen atoms and contributes to the compound's stability and reactivity.

- A methanamine group : This functional group is known for its ability to form hydrogen bonds with various biological molecules.

The biological activity of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride can be attributed to its interactions with specific molecular targets in biological systems. The methanamine group may facilitate interactions through hydrogen bonding, while the dioxane ring provides structural integrity necessary for effective binding to enzymes and receptors.

In Vitro Studies

Currently, there are no published studies specifically detailing the in vitro or in vivo biological effects of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride. However, predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate potential biological activities based on the compound's structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Dioxolane | Five-membered ring with one oxygen | Used as a solvent or reagent |

| 2-Methylaminoethanol | Contains amine and alcohol groups | Role in neurotransmitter synthesis |

| 4-Aminoantipyrine | Amino group and pyridine-like structure | Exhibits anti-inflammatory properties |

The presence of both a dioxane ring and a methanamine group distinguishes (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride from these analogs.

Applications

While specific applications of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride in biological systems remain underexplored, its structural characteristics suggest potential uses in:

- Pharmaceuticals : As a lead compound for developing new drugs targeting specific biological pathways.

- Chemical Research : In studies focusing on reaction mechanisms involving amines and dioxanes.

Q & A

Q. What are the key safety protocols for handling (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride in laboratory settings?

- Methodological Answer : This compound should be handled under strict PPE guidelines, including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store at 2–8°C in a desiccator to prevent hydrolysis . Emergency procedures include immediate eye rinsing with water for 15 minutes and medical consultation if exposed . Safety Data Sheets (SDS) emphasize avoiding skin contact and recommend P261/P262/P280 precautions (e.g., "Avoid breathing dust") .

Q. What are the standard analytical techniques for verifying the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is commonly used . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR in D₂O should resolve peaks for the dioxaindan ring (δ 1.4–1.6 ppm for dimethyl groups) and methanamine protons (δ 3.1–3.3 ppm) . Discrepancies in spectral data should be resolved by cross-validating with FT-IR (e.g., C-O-C stretching at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL-2018) for high-resolution single-crystal X-ray diffraction refinement. If twinning or disorder is observed, employ the TWIN/BASF commands in SHELXL to model partial occupancy . For ambiguous electron density, compare experimental data with DFT-optimized structures (B3LYP/6-31G* level) to validate bond angles and torsional conformations . Contradictions between calculated and observed data may require re-evaluation of crystal mounting or solvent masking .

Q. What synthetic strategies optimize yield in catalytic reduction reactions for this hydrochloride salt?

- Methodological Answer : A transition metal-free approach using HBPin (pinacolborane) in dry toluene at 80°C achieves 82% yield for analogous methanamine hydrochlorides . For scale-up, maintain stoichiometric excess of the borane reagent (4:1 molar ratio) and ensure anhydrous conditions to prevent side reactions. Post-reduction, acidify with HCl gas in diethyl ether to precipitate the hydrochloride salt . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) with ninhydrin staining .

Q. How can researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects or proton exchange. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with the methanamine group. Re-run experiments in CDCl₃ or D₂O to assess solvent dependency . Computational tools like Gaussian-16 can simulate solvent effects (PCM model) to align theoretical predictions with observed spectra . If inconsistencies persist, consider polymorphic variations or salt stoichiometry (e.g., mono- vs. dihydrochloride forms) .

Experimental Design & Data Analysis

Q. What experimental controls are critical for stability studies of this compound under varying pH conditions?

- Methodological Answer : Design buffer solutions (pH 2–12) using HCl/NaOH and incubate the compound at 37°C for 24–72 hours. Use HPLC-MS to quantify degradation products, such as hydrolyzed dioxaindan or free methanamine . Include a negative control (compound in anhydrous DMSO) to differentiate pH-driven vs. oxidative degradation. For kinetic analysis, apply the Arrhenius equation to extrapolate shelf-life under storage conditions .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modifications to the dioxaindan ring (e.g., 2,2-diethyl or 5-fluoro substituents) and methanamine chain (e.g., N-methyl or cyclopropyl groups). Test bioactivity in vitro (e.g., receptor binding assays) and correlate with steric/electronic parameters (Hammett σ, LogP) . Use multivariate regression to identify critical substituents. For example, increased lipophilicity (LogP >2) may enhance membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.